molecular formula C14H13ClN4O2 B7052353 2-(4-chloro-2,3-dihydroindol-1-yl)-2-oxo-N-(1H-pyrazol-5-ylmethyl)acetamide

2-(4-chloro-2,3-dihydroindol-1-yl)-2-oxo-N-(1H-pyrazol-5-ylmethyl)acetamide

Cat. No.: B7052353
M. Wt: 304.73 g/mol
InChI Key: MNJVNHKBVTWVDE-UHFFFAOYSA-N
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Description

2-(4-chloro-2,3-dihydroindol-1-yl)-2-oxo-N-(1H-pyrazol-5-ylmethyl)acetamide is a synthetic organic compound that features a chloro-substituted indole ring, a pyrazole moiety, and an acetamide group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2,3-dihydroindol-1-yl)-2-oxo-N-(1H-pyrazol-5-ylmethyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Ring: Starting from a suitable precursor, the indole ring is synthesized through cyclization reactions.

    Chlorination: The indole ring is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Pyrazole Moiety: The pyrazole ring is synthesized separately, often starting from hydrazine derivatives and 1,3-dicarbonyl compounds.

    Coupling Reactions: The chlorinated indole and pyrazole moieties are coupled through nucleophilic substitution or other suitable reactions.

    Acetamide Formation:

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring.

    Reduction: Reduction reactions might target the carbonyl group in the acetamide moiety.

    Substitution: The chloro group on the indole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the acetamide group.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

In biological research, it may be investigated for its potential as a bioactive molecule, including antimicrobial, antiviral, or anticancer properties.

Medicine

Medicinal chemistry applications might explore its potential as a drug candidate, focusing on its interactions with biological targets.

Industry

In the industrial sector, it could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with indole and pyrazole moieties can interact with enzymes, receptors, or nucleic acids, modulating their activity. The chloro group might enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloroindol-1-yl)-2-oxoacetamide: Lacks the pyrazole moiety.

    2-(2,3-dihydroindol-1-yl)-2-oxo-N-(1H-pyrazol-5-ylmethyl)acetamide: Lacks the chloro substitution.

    N-(1H-pyrazol-5-ylmethyl)-2-oxoacetamide: Lacks the indole ring.

Uniqueness

The unique combination of the chloro-substituted indole, pyrazole, and acetamide groups in 2-(4-chloro-2,3-dihydroindol-1-yl)-2-oxo-N-(1H-pyrazol-5-ylmethyl)acetamide may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(4-chloro-2,3-dihydroindol-1-yl)-2-oxo-N-(1H-pyrazol-5-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O2/c15-11-2-1-3-12-10(11)5-7-19(12)14(21)13(20)16-8-9-4-6-17-18-9/h1-4,6H,5,7-8H2,(H,16,20)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJVNHKBVTWVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C(=CC=C2)Cl)C(=O)C(=O)NCC3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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